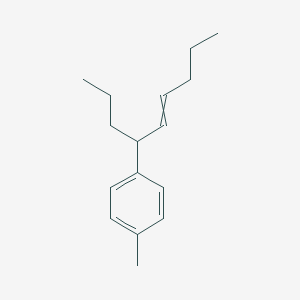

1-Methyl-4-(non-5-en-4-yl)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

It is a derivative of benzene, characterized by the presence of a methyl group and a non-5-en-4-yl substituent on the benzene ring . This compound is notable for its aromatic properties and is found in various natural sources, including essential oils.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-4-(non-5-en-4-yl)benzene can be synthesized through several methods, including:

Electrophilic Aromatic Substitution: This method involves the substitution of hydrogen atoms on the benzene ring with electrophiles.

Grignard Reaction: This involves the reaction of a Grignard reagent with a suitable benzene derivative to form the desired compound.

Industrial Production Methods: Industrial production of this compound often involves large-scale electrophilic aromatic substitution reactions, utilizing catalysts and optimized reaction conditions to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-(non-5-en-4-yl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are commonly used.

Major Products:

Oxidation: Formation of ketones and alcohols.

Reduction: Formation of saturated hydrocarbons.

Substitution: Formation of halogenated and nitrated benzene derivatives.

Scientific Research Applications

1-Methyl-4-(non-5-en-4-yl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-4-(non-5-en-4-yl)benzene involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

- 1-Methyl-4-(1-pentyn-1-yl)benzene

- 1-Methyl-4-(1-methylethenyl)benzene

- 1-Methyl-4-(1,5-dimethylhexyl)benzene

Comparison: 1-Methyl-4-(non-5-en-4-yl)benzene is unique due to its specific non-5-en-4-yl substituent, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable in specific applications where these properties are desired .

Biological Activity

1-Methyl-4-(non-5-en-4-yl)benzene, also known as a type of aromatic hydrocarbon, has garnered attention for its potential biological activities. This article explores the compound's properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Basic Information:

| Property | Details |

|---|---|

| CAS No. | 917569-00-7 |

| Molecular Formula | C16H24 |

| Molecular Weight | 216.36 g/mol |

| IUPAC Name | 1-methyl-4-non-5-en-4-ylbenzene |

| InChI Key | NQTOBSZOAVWZJP-UHFFFAOYSA-N |

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, notably:

- Antimicrobial Properties : Studies have suggested that this compound possesses antimicrobial effects against certain pathogens. Its ability to inhibit microbial growth is significant for potential applications in medicine and agriculture .

- Antioxidant Effects : The compound has been investigated for its antioxidant properties, which are crucial in mitigating oxidative stress and preventing cellular damage .

- Anti-inflammatory Activity : Preliminary research indicates that this compound may have anti-inflammatory effects, making it a candidate for further studies in inflammatory diseases .

The biological activity of this compound is thought to involve several mechanisms:

- Interaction with Cellular Targets : The compound may interact with various molecular targets within cells, influencing signaling pathways associated with inflammation and oxidative stress.

- Oxidation and Reduction Reactions : The compound can undergo oxidation to form reactive intermediates that may contribute to its biological effects .

Study on Antimicrobial Activity

A study conducted on the antimicrobial properties of this compound demonstrated its effectiveness against specific bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing its potential as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Pseudomonas aeruginosa | 100 |

This study highlights the compound's potential utility in developing new antimicrobial therapies .

Research on Antioxidant Properties

Another investigation focused on the antioxidant activity of this compound using various assays such as DPPH and ABTS. The results indicated that the compound exhibited significant free radical scavenging activity, supporting its role in oxidative stress reduction.

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH | 30 |

| ABTS | 25 |

These findings suggest that the compound could be beneficial in formulations aimed at combating oxidative stress-related conditions .

Properties

CAS No. |

917569-00-7 |

|---|---|

Molecular Formula |

C16H24 |

Molecular Weight |

216.36 g/mol |

IUPAC Name |

1-methyl-4-non-5-en-4-ylbenzene |

InChI |

InChI=1S/C16H24/c1-4-6-7-9-15(8-5-2)16-12-10-14(3)11-13-16/h7,9-13,15H,4-6,8H2,1-3H3 |

InChI Key |

NQTOBSZOAVWZJP-UHFFFAOYSA-N |

Canonical SMILES |

CCCC=CC(CCC)C1=CC=C(C=C1)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.